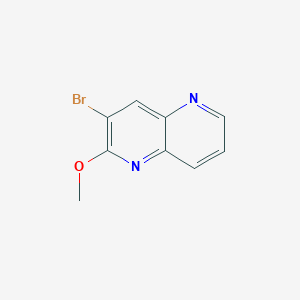

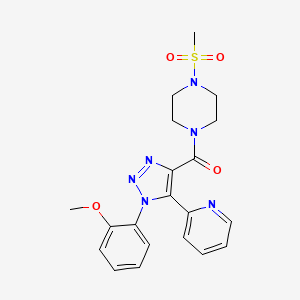

![molecular formula C14H17N3O2 B2678737 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone CAS No. 383148-01-4](/img/structure/B2678737.png)

1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized, such as the sedative Zolpidem, the anxiolytic Alpidem, and the heart-failure drug Olprinone .

Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The structure of imidazo[1,2-a]pyridine derivatives has been established on the basis of X-ray structural analysis .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been shown to react with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . They can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical and Chemical Properties Analysis

The physical and chemical properties of a specific imidazo[1,2-a]pyridine derivative can vary depending on its structure. For example, one derivative was reported as an off-white solid with a melting point of 70–75°C .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Compounds structurally related to 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone have been synthesized and studied for their biological activities. For example, derivatives of imidazo[1,2-a]pyridine moieties have shown promising biological activities, including immunosuppression and immunostimulation, as well as cytotoxicity against various cancer cell lines. The synthesis of such compounds involves intricate chemical processes, highlighting their potential as multipotent compounds with promising applications in medicinal chemistry and drug development (Abdel‐Aziz et al., 2011).

Antiproliferative Activity

Research into derivatives of imidazo[1,2-a]pyridine has also uncovered compounds with significant antiproliferative activity. For instance, novel 2-arylideneaminobenzimidazole derivatives have been synthesized and demonstrated in vitro antiproliferative activity against leukemia and breast and lung cancer cell lines. Such studies underscore the potential of these compounds in the development of new therapeutic agents targeting cancer cells (Nowicka et al., 2015).

Catalytic and Synthetic Applications

The structural motifs similar to this compound have found utility in catalysis and the synthesis of other heterocyclic compounds. For example, ruthenium(II) complexes have been employed in the synthesis of benzimidazoles from primary alcohols and benzene-1,2-diamine, showcasing the role of such motifs in facilitating green chemistry processes (Luo et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridines could play a significant role in this research .

Propiedades

IUPAC Name |

1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-11-14(17-5-3-2-4-13(17)15-11)12(18)10-16-6-8-19-9-7-16/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDWDVLZGINZBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2678654.png)

![8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B2678658.png)

![2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide](/img/structure/B2678659.png)

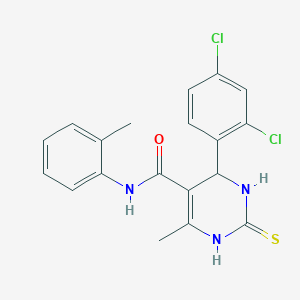

![3-(4-fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2678665.png)

![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2678666.png)

![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678670.png)

![2-Prop-2-enoyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B2678674.png)